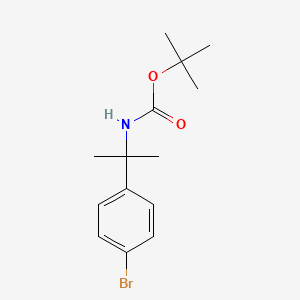

tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate

Description

tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate (CAS: 578729-21-2) is a carbamate derivative characterized by a tert-butyl-protected carbamate group and a para-bromophenyl substituent attached to a propan-2-yl moiety. This compound is primarily utilized in organic synthesis as a protective intermediate, particularly in peptide chemistry and cross-coupling reactions due to the bromine atom’s role as a leaving group. Its tert-butyl group enhances steric protection, improving stability during synthetic processes .

Properties

IUPAC Name |

tert-butyl N-[2-(4-bromophenyl)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO2/c1-13(2,3)18-12(17)16-14(4,5)10-6-8-11(15)9-7-10/h6-9H,1-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWJIFNNVRMXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate typically involves the reaction of 2-(4-bromophenyl)propan-2-amine hydrochloride with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) in dichloromethane (DCM). The reaction is carried out at room temperature for about 18 hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure allows for further derivatization, making it useful in creating more complex molecules.

Table 1: Key Reactions Involving this compound

| Reaction Type | Conditions | Product Description |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed reactions in DMF | Formation of amine derivatives |

| Coupling Reactions | Palladium-catalyzed cross-coupling | Diverse biaryl compounds |

| Hydrolysis | Acidic conditions | Release of brominated phenol derivatives |

Biological Applications

In biological research, this compound has been utilized as a probe to study enzyme inhibitors. Its ability to interact with specific enzymes makes it valuable for developing new therapeutic agents.

Case Study: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits certain proteases, showcasing its potential as a lead compound for drug development targeting diseases related to protease activity .

Medicinal Chemistry

The compound is being explored as a precursor in the synthesis of novel drugs. Its structural features contribute to the design of molecules with enhanced biological activity.

Table 2: Potential Drug Development Pathways

| Drug Target | Mechanism of Action | Potential Applications |

|---|---|---|

| G-protein coupled receptors (GPCRs) | Modulation of receptor activity | Treatment of neurological disorders |

| Enzymes involved in metabolic pathways | Inhibition or activation | Cancer therapeutics |

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties facilitate the creation of high-performance materials used in various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate involves its interaction with specific molecular targets, depending on the context of its use. For example, in medicinal chemistry, it may act as a precursor to bioactive compounds that interact with enzymes or receptors .

Comparison with Similar Compounds

Structural and Functional Similarities

The compound shares high structural similarity (≥0.91) with several tert-butyl carbamate derivatives, differing primarily in the substituents adjacent to the carbamate group. Key analogs include:

| Compound Name | CAS Number | Substituent | Similarity Score | Notes |

|---|---|---|---|---|

| tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate | 578729-21-2 | Propan-2-yl | 0.96 | Target compound; tert-butyl carbamate |

| tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate | 214973-83-8 | Cyclopropyl | 0.96 | Similar structure, cyclopropyl group |

| (R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate | 847728-89-6 | Ethyl (R-configuration) | 0.91 | Chiral center, ethyl substituent |

Key Observations :

Physicochemical and Reactivity Differences

- Steric Effects : The propan-2-yl group in the target compound provides moderate steric hindrance, balancing protection and reactivity. In contrast, the cyclopropyl analog’s rigid structure may hinder access to reactive sites, while ethyl derivatives offer greater flexibility .

- Electronic Effects : All analogs retain the para-bromophenyl group, ensuring consistent electronic properties for cross-coupling reactions. However, the tert-butyl carbamate group’s electron-withdrawing nature stabilizes intermediates during synthesis .

- Synthetic Utility: The target compound’s bromine atom enhances its utility in Suzuki-Miyaura couplings compared to chloro analogs (e.g., tert-butyl 2-(4-chlorobenzoyl)-2-methylpropanoate, CAS: N/A), where bromine’s superior leaving-group ability accelerates reaction rates .

Biological Activity

tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate, a compound with the molecular formula C₁₃H₁₈BrNO₂, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group and a bromophenyl moiety attached to a chiral center, which may influence its biological interactions. The presence of the carbamate functional group allows for various biochemical interactions, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Modulation : Similar compounds have shown activity against toll-like receptors (TLRs), which are crucial in modulating immune responses. The bromophenyl group may enhance binding affinity to these receptors, potentially leading to therapeutic applications in inflammatory diseases and cancer treatment.

- Enzyme Inhibition : The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, inhibiting their activity. This mechanism is significant in the context of enzyme-catalyzed reactions and protein interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Studies suggest that compounds with similar structures can modulate inflammatory responses by interacting with TLRs, leading to decreased production of pro-inflammatory cytokines like TNF-α and IL-6 .

- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, inhibition of phospholipase D (PLD) enzymatic activity has been linked to decreased cancer cell proliferation and invasion .

Case Studies and Research Findings

- Pharmaceutical Development : Research has highlighted the compound's potential applications in drug synthesis, particularly as an intermediate for developing pharmaceuticals targeting cancer and inflammatory diseases.

- In Vivo Studies : In animal models, compounds structurally related to this compound have shown promise in reducing amyloid beta aggregation, a key factor in Alzheimer's disease pathology. This suggests potential neuroprotective effects .

- Binding Affinity Studies : Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to quantify the binding interactions of this compound with various biological targets. These studies are crucial for understanding its mechanism of action and therapeutic potential.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory, cytotoxicity | TLR modulation, enzyme inhibition |

| M4 Compound | Inhibition of Aβ aggregation | β-secretase inhibition |

| Compound X (similar structure) | Apoptosis induction in cancer cells | PLD inhibition |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate in a laboratory setting?

- Methodology : A common approach involves nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate derivatives can be synthesized via reaction of bromophenyl intermediates with tert-butyl carbamoyl chloride under anhydrous conditions. Controlled parameters (e.g., temperature, solvent polarity, and catalyst use) are critical. Evidence from similar carbamates suggests using dichloromethane or THF as solvents and triethylamine as a base to neutralize HCl byproducts .

- Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Techniques :

- NMR Spectroscopy : Confirm molecular structure using H and C NMR. The tert-butyl group typically appears as a singlet (~1.3 ppm in H NMR), while the bromophenyl protons resonate between 7.3–7.6 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 328.07 for CHBrNO) .

- HPLC : Assess purity using reverse-phase C18 columns (e.g., 95:5 acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for airborne particulates .

- Storage : Store in airtight containers at 2–8°C, away from light and moisture. Avoid incompatible materials like strong oxidizers .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during synthesis?

- Design of Experiments (DoE) : Vary reaction parameters systematically (e.g., temperature: 0–25°C; molar ratios: 1:1 to 1:1.2). Use response surface methodology to identify optimal conditions .

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) for coupling reactions or DMAP for acyl transfer efficiency .

- Solvent Effects : Compare polar aprotic solvents (e.g., DMF vs. THF) to enhance solubility and reduce side reactions .

Q. What methodologies are employed to assess the stability of this compound under varying environmental conditions?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze degradation products via LC-MS .

- Kinetic Stability Testing : Monitor hydrolysis rates in buffered solutions (pH 1–12) at 25°C. Use Arrhenius plots to predict shelf life .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point) of this compound?

- Reproducibility Checks : Replicate synthesis and purification steps using standardized protocols. Compare DSC-measured melting points with literature values .

- Crystallography : Perform single-crystal X-ray diffraction to confirm molecular packing and polymorphism, which may explain discrepancies .

Q. What advanced techniques are recommended for analyzing potential decomposition products of this compound?

- LC-MS/MS : Use collision-induced dissociation (CID) to fragment ions and identify degradation pathways (e.g., tert-butyl group cleavage or bromophenyl ring modifications) .

- GC-MS Headspace Analysis : Detect volatile byproducts (e.g., CO from carbamate decomposition) under accelerated aging conditions .

Q. How should ecological risk assessments be conducted for this compound given limited toxicity data?

- Read-Across Models : Compare with structurally similar carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate) to estimate aquatic toxicity (LC for Daphnia magna) .

- QSAR Predictions : Use software like EPI Suite to predict biodegradation (e.g., BIOWIN scores) and bioaccumulation potential (log K) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.